![molecular formula C7H11N3 B054646 2-Isopropylpyrimidin-4-amine CAS No. 114362-19-5](/img/structure/B54646.png)
2-Isopropylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Studies have explored pyrimidine derivatives as corrosion inhibitors for metals. For instance, new pyrimidine derivatives were synthesized and found to exhibit inhibitory action against mild steel corrosion in acidic medium. These inhibitors showed mixed-type inhibition nature and their adsorption on the mild steel surface followed the Langmuir adsorption isotherm, as demonstrated through electrochemical, scanning electron microscopy (SEM), energy dispersive X-ray (EDX), and atomic force microscopy (AFM) studies (Yadav et al., 2015).
Antimicrobial and Cytotoxicity Studies
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives have been synthesized and assessed for their antimicrobial and cytotoxic properties. One compound, in particular, showed promising antibacterial efficiency with a low minimum inhibitory concentration (MIC) against specific bacteria. These compounds were also evaluated for in vitro antitumor screening, highlighting their potential as anticancer agents (Hassaneen et al., 2019).
Material Science and Catalysis
The synthesis and application of pyrimidine derivatives extend to material science and catalysis, where their chemical properties are leveraged to enhance the performance of materials and catalytic processes. For example, the creation of highly substituted pyrimidines demonstrates the versatility of these compounds in developing new materials with potential applications in various technological fields (Xiang et al., 2011).
Pharmaceutical Research
In the pharmaceutical sector, the focus has been on the synthesis of pyrimidine derivatives for their potential use as ligands in targeting specific receptors or as inhibitors for enzymes involved in disease pathways. The structure-activity relationship studies of 2-aminopyrimidine-containing histamine H4 receptor ligands, for example, have led to compounds with potent in vitro activity and promising anti-inflammatory and antinociceptive effects in animal models, indicating the potential of pyrimidine derivatives in pain management (Altenbach et al., 2008).
Enzyme Inhibition for Drug Development
Another significant application is the development of dihydrofolate reductase (DHFR) inhibitors, where novel 2,4-diaminopyrimidines were designed and synthesized, demonstrating high activity against enzymes from drug-sensitive and drug-resistant bacteria. This highlights the utility of pyrimidine derivatives in antibiotic resistance research and drug development (Wyss et al., 2003).
Safety and Hazards
2-Isopropylpyrimidin-4-amine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
2-Isopropylpyrimidin-4-amine, also known as 2-ISOPROPYL-PYRIMIDIN-4-YLAMINE, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of 2-Isopropylpyrimidin-4-amine are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of 2-Isopropylpyrimidin-4-amine involves its inhibitory response versus the expression and activities of its primary targets . This results in the suppression of inflammation, making it a potential anti-inflammatory agent .
Biochemical Pathways
Given its anti-inflammatory properties, it is likely that it affects the pathways involving its primary targets, such as the prostaglandin e2 pathway, the inducible nitric oxide synthase pathway, the tumor necrosis factor-α pathway, the nuclear factor κb pathway, the leukotrienes pathway, and the pathways involving certain interleukins .
Result of Action
The result of the action of 2-Isopropylpyrimidin-4-amine is the suppression of inflammation due to its inhibitory response against the expression and activities of certain vital inflammatory mediators . This makes it a potential anti-inflammatory agent .
properties
IUPAC Name |
2-propan-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREOKSGFWPUZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552584 | |
Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyrimidin-4-amine | |
CAS RN |
114362-19-5 | |
Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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